

# Application Note: Quantification of Enazadrem Phosphate in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Enazadrem Phosphate

Cat. No.: B1671267

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Enazadrem Phosphate** in human plasma. The methodology outlined herein is crucial for pharmacokinetic and toxicokinetic studies in the drug development process. The protocol includes a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in negative ion mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.

## Introduction

**Enazadrem Phosphate** is a novel small molecule pharmaceutical agent currently under investigation. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of **Enazadrem Phosphate** in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity. The method has been developed to be both rapid and robust, addressing the challenges often associated with the analysis of phosphate-containing compounds, such as potential matrix effects from endogenous phospholipids.

## Experimental

## Materials and Reagents

- **Enazadrem Phosphate** reference standard
- **Enazadrem Phosphate-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Formic Acid (LC-MS grade)
- Human Plasma (K2-EDTA)
- Deionized Water

## Instrumentation

- Liquid Chromatograph: Shimadzu Nexera UHPLC System or equivalent
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5  $\mu$ m) or equivalent

## Sample Preparation

- Thaw plasma samples and standards to room temperature.
- Vortex mix the samples to ensure homogeneity.
- To 50  $\mu$ L of plasma sample, add 10  $\mu$ L of internal standard working solution (**Enazadrem Phosphate-d4**, 1  $\mu$ g/mL in 50:50 acetonitrile:water).
- Add 200  $\mu$ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer 150 µL of the supernatant to a clean 96-well plate.
- Inject 5 µL onto the LC-MS/MS system.

## Liquid Chromatography Conditions

Parameter	Value
Column	ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.7 mL/min
Gradient	10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min
Column Temp.	40°C
Injection Vol.	5 µL
Run Time	5.0 min

## Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transitions	Enazadrem Phosphate: m/z 396.2 -> 79.0 Enazadrem Phosphate-d4: m/z 400.2 -> 79.0
Ion Source Gas 1	50 psi
Ion Source Gas 2	60 psi
Curtain Gas	35 psi
Temperature	550°C
IonSpray Voltage	-4500 V
Collision Gas	Medium

Note: The specific MRM transition for **Enazadrem Phosphate** is hypothetical and should be optimized based on experimental data.

## Results and Discussion

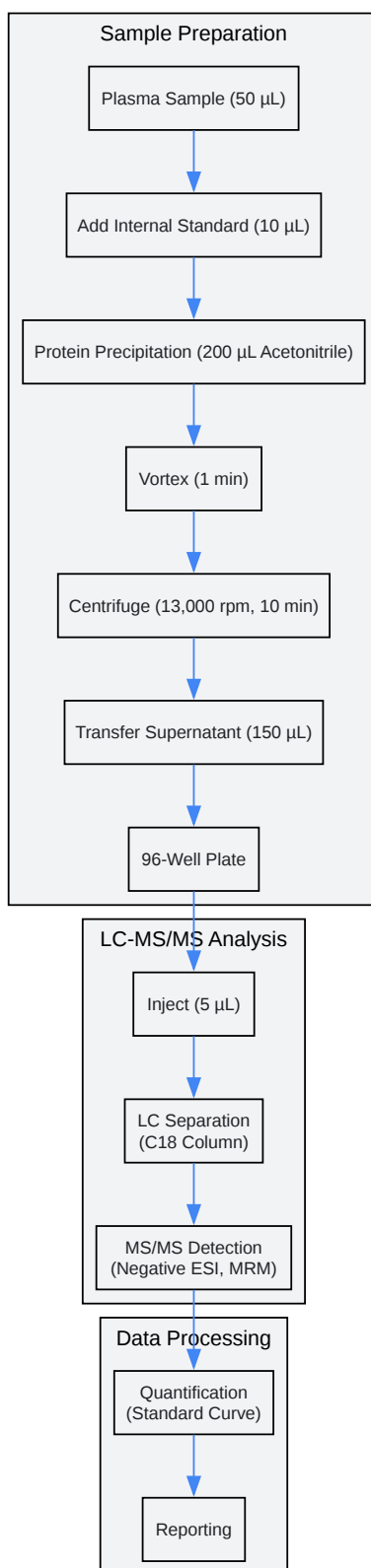
The developed LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of **Enazadrem Phosphate** in human plasma. The protein precipitation sample preparation method provided clean extracts with minimal matrix effects.

## Quantitative Data Summary

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (%Bias)	Within $\pm 15\%$
Matrix Effect	Minimal, compensated by internal standard
Recovery	> 85%

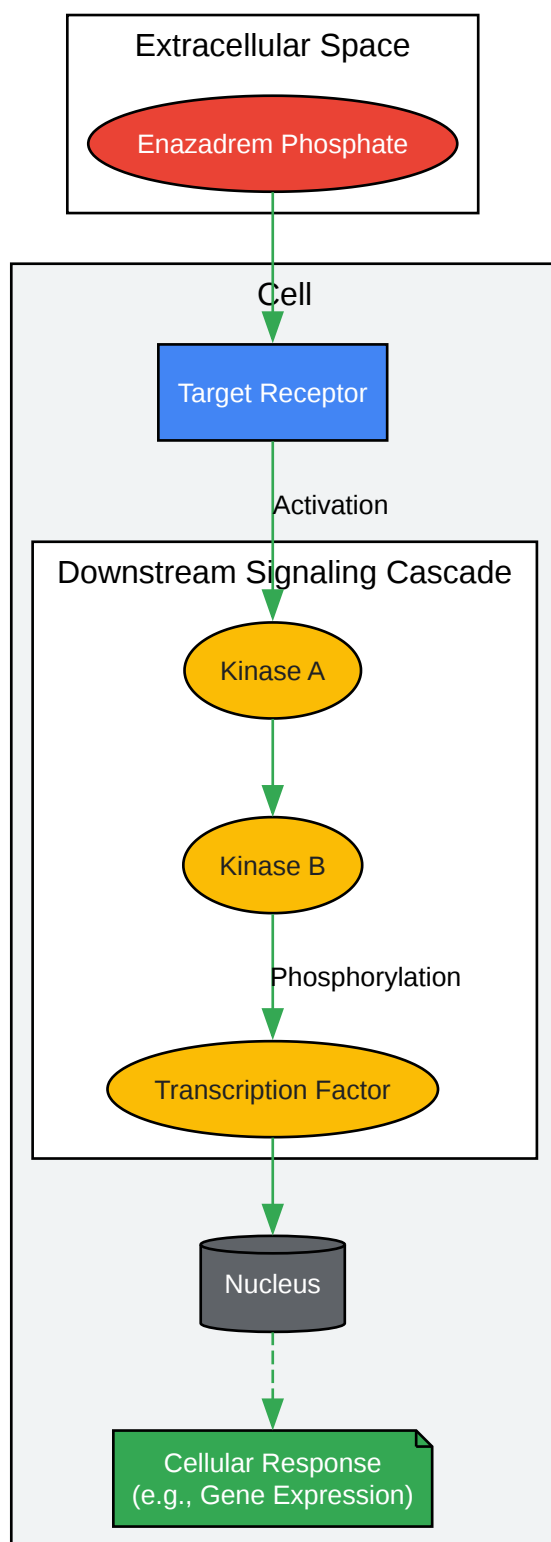
The quantitative data presented is representative of typical performance for such an assay and should be confirmed during method validation.

## Diagrams



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Caption: Experimental workflow for the quantification of **Enazadrem Phosphate**.



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Caption: Generalized signaling pathway for a phosphate-containing drug.

## Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of **Enazadrem Phosphate** in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting high-throughput bioanalysis in clinical and preclinical studies. This method meets the typical requirements for regulated bioanalysis and can be fully validated according to regulatory guidelines.

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